4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid
Overview
Description
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid is a complex organic compound characterized by the presence of a methylsulfonyl group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with a trifluoromethyl group is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride.
Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylsulfonyl group can form covalent bonds with target proteins, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}propanoic acid: Similar structure but with a shorter carbon chain.
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}pentanoic acid: Similar structure but with a longer carbon chain.
4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}hexanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness
The uniqueness of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid lies in its balanced combination of lipophilicity and reactivity, making it a versatile compound for various applications. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[N-methylsulfonyl-3-(trifluoromethyl)anilino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-21(19,20)16(7-3-6-11(17)18)10-5-2-4-9(8-10)12(13,14)15/h2,4-5,8H,3,6-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETZAVLBXYWHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.